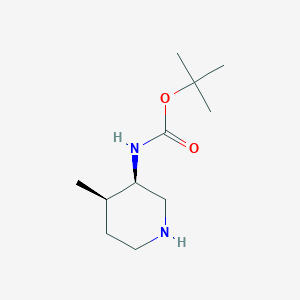

(3R,4R)-3-(Boc-amino)-4-methylpiperidine

Description

BenchChem offers high-quality (3R,4R)-3-(Boc-amino)-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-3-(Boc-amino)-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAAVGHNGCRJNY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601181598 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250275-22-0 | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250275-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601181598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3R,4R)-3-(Boc-amino)-4-methylpiperidine: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal building block for targeting complex biological receptors and enzymes. Within this class of heterocycles, chiral-substituted piperidines are of paramount importance, as the precise stereochemistry of substituents often dictates the pharmacological activity and safety profile of a drug candidate. The interaction of a drug with its biological target is highly dependent on its three-dimensional shape, much like a key fitting into a lock.[1][2]

This guide focuses on (3R,4R)-3-(Boc-amino)-4-methylpiperidine , a synthetically versatile chiral building block that has gained significant prominence as a key intermediate in the synthesis of advanced therapeutic agents. The specific cis-relationship between the 3-amino and 4-methyl groups, both in the (R) configuration, is crucial for the biological activity of the final active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group on the amino function enhances the compound's stability and allows for selective chemical manipulations at other positions of the piperidine ring.

This document will provide a comprehensive overview of the physical and chemical properties of (3R,4R)-3-(Boc-amino)-4-methylpiperidine, its synthesis, reactivity, and its critical role in the development of modern pharmaceuticals, most notably as a cornerstone in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and quality control in pharmaceutical manufacturing.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |

| Molecular Weight | 214.30 g/mol | [3][4] |

| Appearance | White to off-white solid | Inferred from related compounds. |

| Melting Point | Data not available for this specific isomer. For comparison, (R)-3-(Boc-amino)piperidine melts at 121.0-125.0 °C. | |

| Boiling Point | Data not available. Predicted for a related isomer to be ~308 °C. | |

| Solubility | Soluble in methanol and ethanol. | Inferred from related compounds. |

Molecular Architecture and Stereochemistry

The molecular structure of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is characterized by a piperidine ring with two stereocenters at the C3 and C4 positions, both having the R-absolute configuration.[3] This results in a cis-stereochemical relationship between the Boc-amino and methyl substituents. In its preferred chair conformation, these two groups occupy equatorial positions to minimize steric hindrance, which is the thermodynamically more stable arrangement.[3]

The bulky tert-butoxycarbonyl (Boc) group not only protects the amine from unwanted reactions but also influences the conformational dynamics of the piperidine ring.[3] The free secondary amine at the N1 position provides a reactive site for subsequent synthetic transformations.

Figure 1: 2D structure of (3R,4R)-3-(Boc-amino)-4-methylpiperidine with stereochemistry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (3R,4R)-3-(Boc-amino)-4-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon of the Boc group is typically observed around 154.9 ppm. The quaternary carbon of the tert-butyl group appears at approximately 79.3 ppm, and the methyl carbons of the Boc group resonate at about 28.5 ppm.[5]

-

¹H NMR: The ¹H NMR spectrum displays characteristic signals for the protons on the piperidine ring, the methyl group, and the Boc protecting group. The specific chemical shifts and coupling constants are sensitive to the chair conformation of the piperidine ring and the relative stereochemistry of the substituents.[3] While a fully assigned spectrum is not publicly available, related structures show complex multiplets for the piperidine protons.

Infrared (IR) Spectroscopy

The IR spectrum of (3R,4R)-3-(Boc-amino)-4-methylpiperidine would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group, typically in the regions of 3300-3500 cm⁻¹ and 1680-1700 cm⁻¹, respectively. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (3R,4R)-3-(Boc-amino)-4-methylpiperidine, the expected molecular ion peak [M+H]⁺ would be at m/z 215.17.

Synthesis and Reactivity

The stereoselective synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is a critical aspect of its utility. Several synthetic routes have been developed, often starting from readily available chiral precursors or employing stereoselective reactions.

Illustrative Synthetic Approach

A common strategy involves the stereoselective reduction of a suitably substituted pyridine or tetrahydropyridine precursor. For instance, a synthesis can commence from 3-amino-4-methylpyridine.

Figure 2: A generalized synthetic workflow for (3R,4R)-3-(Boc-amino)-4-methylpiperidine.

Step-by-Step Protocol (Conceptual):

-

N-Boc Protection: The starting material, 3-amino-4-methylpyridine, is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., triethylamine or DMAP) to protect the amino group. This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Stereoselective Hydrogenation: The resulting N-Boc protected pyridine derivative undergoes stereoselective hydrogenation of the pyridine ring. This is the key step for establishing the desired (3R,4R) stereochemistry. It is often achieved using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity and enantioselectivity.

-

Purification: The final product is purified using standard techniques such as column chromatography or crystallization to yield (3R,4R)-3-(Boc-amino)-4-methylpiperidine with high chemical and stereochemical purity.

Reactivity Profile

The reactivity of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is primarily governed by the two nitrogen atoms.

-

N1-Alkylation/Acylation: The secondary amine at the N1 position is a nucleophile and can readily undergo alkylation or acylation reactions. This allows for the introduction of various substituents, which is a key step in the synthesis of Tofacitinib.[6]

-

Boc-Deprotection: The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid) to liberate the free amine at the C3 position. This orthogonal reactivity is a cornerstone of its utility in multi-step syntheses.

Application in Drug Discovery: The Case of Tofacitinib

The most prominent application of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is as a key chiral intermediate in the synthesis of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[6][7]

The synthesis of Tofacitinib involves the coupling of the (3R,4R)-3-amino-4-methylpiperidine core with a pyrrolo[2,3-d]pyrimidine moiety. The precise stereochemistry of the piperidine ring is essential for the potent and selective inhibition of JAK enzymes by Tofacitinib.[8] Studies have shown that only the (3R,4R) isomer exhibits the desired pharmacological activity.

Figure 3: Simplified retrosynthetic analysis highlighting the role of the title compound in Tofacitinib synthesis.

Experimental Protocols

Protocol 1: Boc Protection of an Aminopiperidine (General Procedure)

Causality: The Boc group is introduced to protect the primary/secondary amine from reacting in subsequent steps, allowing for selective functionalization of other parts of the molecule. Di-tert-butyl dicarbonate is a mild and efficient reagent for this purpose.

-

Dissolve the aminopiperidine derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Add a base, such as triethylamine (1.2 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization by NMR Spectroscopy

Self-Validation: The combination of ¹H and ¹³C NMR provides a detailed picture of the molecular structure. The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H NMR, along with the chemical shifts in the ¹³C NMR, should be fully consistent with the expected structure of (3R,4R)-3-(Boc-amino)-4-methylpiperidine.

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring adequate resolution to observe coupling patterns.

-

Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Process the spectra and assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, integration (for ¹H), and coupling patterns.

Conclusion

(3R,4R)-3-(Boc-amino)-4-methylpiperidine is a valuable and strategically important chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups make it an indispensable intermediate for the synthesis of complex pharmaceutical agents, most notably the JAK inhibitor Tofacitinib. The continued development of efficient and stereoselective synthetic routes to this and related chiral piperidines will undoubtedly fuel the discovery and development of new and improved therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link].

-

The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].

-

Macmillan Group, Princeton University. Supplementary Information. Retrieved from [Link].

-

UNL. (n.d.). Tofacitinib synthesis. Retrieved from [Link].

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). ResearchGate. Retrieved from [Link].

-

The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link].

-

Graphical synthetic routes of tofacitinib. (2015). ResearchGate. Retrieved from [Link].

-

An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. Retrieved from [Link].

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? Retrieved from [Link].

- Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(22), 18273-18285.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67426921, (3R,4S)-(3-Hydroxy-piperidin-4-yl)-carbamic acid tert-butyl ester. Retrieved from [Link].

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2021). ResearchGate. Retrieved from [Link].

- Smith, R. L. (2001). Stereochemistry in Drug Action.

- Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(S1), 282.

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). MDPI. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4233041, 3-(Boc-amino)piperidine. Retrieved from [Link].

-

Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link].

-

Aqbiopharma Medical Technology (Shanghai) Co., LTD. (n.d.). tert-butyl ((3R,4R)-3-fluoropiperidin-4-yl)carbamate - CAS:1523530-29-1. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine. Retrieved from [Link].

-

Appretech Scientific Limited. (n.d.). tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate. Retrieved from [Link].

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. Retrieved from [Link].

-

Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. (2022). Journal of Medicinal Chemistry. Retrieved from [Link].

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. research.unl.pt [research.unl.pt]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to (3R,4R)-3-(Boc-amino)-4-methylpiperidine: Synthesis, Characterization, and Application in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides an in-depth exploration of (3R,4R)-3-(tert-butoxycarbonylamino)-4-methylpiperidine, a pivotal chiral building block in contemporary medicinal chemistry. While a dedicated CAS number for this specific compound remains elusive in publicly accessible databases, its structural motif is a cornerstone in the architecture of several Janus kinase (JAK) inhibitors, most notably Tofacitinib. This document will furnish a detailed, scientifically-grounded overview of its synthesis, leveraging established stereoselective methodologies, its predicted analytical characterization, and its critical role in the development of targeted therapeutics. The protocols and insights presented herein are curated to empower researchers in the synthesis and application of this valuable synthetic intermediate.

Introduction: The Significance of the (3R,4R)-3-Amino-4-methylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile template for three-dimensional molecular design. The stereospecific functionalization of the piperidine core allows for precise interactions with biological targets, leading to enhanced potency and selectivity.

The (3R,4R)-3-amino-4-methylpiperidine moiety, in particular, has garnered significant attention as a key structural element in the development of Janus kinase (JAK) inhibitors.[1] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer. The specific stereochemistry of the cis-relationship between the amino group at the 3-position and the methyl group at the 4-position is crucial for the high affinity and selectivity of these inhibitors for their target kinases.[2]

The Boc-protected derivative, (3R,4R)-3-(Boc-amino)-4-methylpiperidine, is the direct precursor to this critical pharmacophore, enabling its seamless integration into complex molecular architectures during multi-step syntheses. Its stability and ease of deprotection under mild acidic conditions make it an ideal intermediate for late-stage functionalization in drug development pipelines.

While a specific CAS number for (3R,4R)-3-(Boc-amino)-4-methylpiperidine is not readily found in public databases, the closely related intermediate in the synthesis of Tofacitinib, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is well-documented.[2] This guide will leverage the extensive patent literature on the synthesis of this and other related compounds to provide a robust framework for the preparation and characterization of the title compound.

Stereoselective Synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine

The synthesis of (3R,4R)-3-(Boc-amino)-4-methylpiperidine necessitates a robust strategy for controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Drawing from established methodologies for the synthesis of Tofacitinib intermediates, a multi-step sequence starting from readily available precursors can be proposed.[3][4]

Proposed Synthetic Pathway

The following diagram outlines a logical and field-proven synthetic route. The causality behind each transformation is explained to provide a deeper understanding of the process.

Caption: Proposed synthetic workflow for (3R,4R)-3-(Boc-amino)-4-methylpiperidine.

Detailed Experimental Protocols

-

Rationale: Acetylation of the amino group serves to moderate its reactivity and influence the stereochemical outcome of the subsequent hydrogenation.

-

Procedure: To a solution of 3-amino-4-methylpyridine (1.0 eq) in pyridine (5 vol) at 0 °C is added acetic anhydride (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction is quenched with water and the product, N-(4-methylpyridin-3-yl)acetamide, is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Rationale: The hydrogenation of the pyridine ring is a critical step that establishes the cis stereochemistry between the substituents at the 3 and 4 positions. The use of a platinum catalyst in an acidic medium is known to favor the formation of the cis isomer.[1]

-

Procedure: N-(4-methylpyridin-3-yl)acetamide (1.0 eq) is dissolved in acetic acid (10 vol) and charged into a high-pressure hydrogenation vessel. Platinum(IV) oxide (Adam's catalyst, 0.02 eq) is added, and the vessel is purged with nitrogen before being pressurized with hydrogen gas (50 psi). The reaction is stirred at room temperature for 24 hours. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to yield crude cis-N-(4-methylpiperidin-3-yl)acetamide.

-

Rationale: Removal of the acetyl protecting group is necessary to liberate the primary amine for the subsequent chiral resolution.

-

Procedure: The crude cis-N-(4-methylpiperidin-3-yl)acetamide is refluxed in 6N hydrochloric acid (10 vol) for 12 hours. The reaction mixture is then cooled and concentrated under reduced pressure. The residue is basified with a saturated aqueous solution of sodium hydroxide and extracted with dichloromethane to afford racemic cis-3-amino-4-methylpiperidine.

-

Rationale: Diastereomeric salt formation with a chiral resolving agent, such as L-tartaric acid, is a classical and effective method for separating enantiomers.

-

Procedure: The racemic cis-3-amino-4-methylpiperidine (1.0 eq) is dissolved in ethanol (10 vol). A solution of L-tartaric acid (0.5 eq) in ethanol (5 vol) is added dropwise. The mixture is heated to reflux and then allowed to cool slowly to room temperature, during which time the L-tartrate salt of the (3R,4R)-enantiomer selectively crystallizes. The salt is collected by filtration and can be recrystallized from ethanol to enhance enantiomeric purity. The free base, (3R,4R)-3-amino-4-methylpiperidine, is obtained by treating the tartrate salt with an aqueous base.

-

Rationale: The introduction of the tert-butoxycarbonyl (Boc) group protects the primary amine, rendering it stable to a wide range of reaction conditions while allowing for easy removal when needed.

-

Procedure: To a solution of (3R,4R)-3-amino-4-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 vol) at 0 °C is added a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dichloromethane (2 vol) dropwise. The reaction is stirred at room temperature for 6 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (3R,4R)-3-(Boc-amino)-4-methylpiperidine as a solid.

Analytical Characterization

Due to the absence of publicly available experimental spectra for the title compound, the following characterization data is predicted based on fundamental principles of NMR spectroscopy and analysis of structurally analogous compounds.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for (3R,4R)-3-(Boc-amino)-4-methylpiperidine.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H (NH-Boc) | ~4.5-5.0 | Broad Singlet | 1H | - |

| H3 | ~3.6-3.8 | Multiplet | 1H | - |

| H2 (axial) | ~3.0-3.2 | Multiplet | 1H | - |

| H2 (equatorial) | ~2.6-2.8 | Multiplet | 1H | - |

| H6 (axial) | ~2.9-3.1 | Multiplet | 1H | - |

| H6 (equatorial) | ~2.5-2.7 | Multiplet | 1H | - |

| H4 | ~1.8-2.0 | Multiplet | 1H | J ≈ 6-7 Hz |

| H5 (axial) | ~1.6-1.8 | Multiplet | 1H | - |

| H5 (equatorial) | ~1.4-1.6 | Multiplet | 1H | - |

| CH₃ (C4) | ~0.9-1.0 | Doublet | 3H | J ≈ 6-7 Hz |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H | - |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Boc) | ~155-156 |

| C(CH₃)₃ (Boc) | ~79-80 |

| C3 | ~50-52 |

| C2 | ~46-48 |

| C6 | ~45-47 |

| C4 | ~35-37 |

| C5 | ~30-32 |

| C(CH₃)₃ (Boc) | ~28.5 |

| CH₃ (C4) | ~14-16 |

Expected Mass Spectrometry and IR Data

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z = 215.17.

-

Infrared (IR) Spectroscopy: Characteristic peaks are expected around 3350 cm⁻¹ (N-H stretch), 2970 cm⁻¹ (C-H stretch, aliphatic), and 1680 cm⁻¹ (C=O stretch, carbamate).

Applications in Drug Discovery: A Key Intermediate for JAK Inhibitors

The primary and most significant application of (3R,4R)-3-(Boc-amino)-4-methylpiperidine is as a key building block in the synthesis of JAK inhibitors.[1] The Boc-protected amine at the C3 position and the methyl group at the C4 position with their specific cis stereochemistry are essential for the pharmacological activity of these drugs.

Role in the Synthesis of Tofacitinib Analogs

The synthesis of Tofacitinib and its analogs involves the coupling of the deprotected (3R,4R)-3-amino-4-methylpiperidine core with a suitable heterocyclic partner, typically a pyrrolo[2,3-d]pyrimidine derivative. The Boc protecting group in the title compound allows for the initial construction of the piperidine scaffold and subsequent transformations on other parts of the molecule before its removal to unmask the nucleophilic amine for the key coupling reaction.

Caption: General application workflow in the synthesis of JAK inhibitors.

The ability to synthesize (3R,4R)-3-(Boc-amino)-4-methylpiperidine efficiently and with high stereochemical purity is, therefore, a critical enabling technology in the discovery and development of novel therapeutics for a range of inflammatory and autoimmune disorders.

Conclusion

(3R,4R)-3-(Boc-amino)-4-methylpiperidine represents a quintessential example of a high-value, chiral building block in modern pharmaceutical research. While its formal identification through a CAS number is not straightforward, its structural and functional importance is unequivocally established through its role as a precursor to potent JAK inhibitors. This guide has provided a comprehensive overview of a robust, stereoselective synthetic strategy, predicted analytical data for its characterization, and a clear outline of its application. The methodologies and insights contained herein are intended to serve as a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules, empowering them to accelerate their drug discovery efforts.

References

-

Process for the preparation of tofacitinib and intermediates thereof. Justia Patents. (2016). [Link]

- US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof.

- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof.

- CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride.

- WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof.

- CN103254121A - Synthesis method of (3R, 4R)-N-PG-4-methyl-3-methylaminopiperidine.

-

Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. ResearchGate. (2010). [Link]

-

An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. (2019). [Link]

-

Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. (2018). [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. (2002). [Link]

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. nbinno.com [nbinno.com]

- 3. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

- 4. WO2014097150A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

A Technical Guide to the Commercial Availability and Application of Enantiomerically Pure 3-Amino-4-methylpiperidine

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, analysis, and application of enantiomerically pure 3-amino-4-methylpiperidine. This chiral scaffold is a valuable building block in medicinal chemistry, and understanding its sourcing and characterization is critical for its effective implementation in drug discovery programs. This document delves into the nuances of its commercial landscape, highlighting the prevalence of protected derivatives, and offers in-depth, field-proven insights into its synthesis, purification, and analytical validation.

Market and Sourcing Overview: A Landscape of Derivatives

Direct commercial availability of unprotected, enantiomerically pure 3-amino-4-methylpiperidine is limited. The market predominantly offers this chiral amine in the form of N-protected derivatives, most commonly with the tert-butoxycarbonyl (Boc) group, or as N-alkylated analogues. This strategy is employed by manufacturers to enhance the stability and shelf-life of the compound, as the free amine can be susceptible to oxidation and other degradative pathways.

Key commercially available derivatives include:

-

N-Boc Protected Diastereomers: These are the most common forms available for laboratory and bulk synthesis.

-

N-Alkylated Derivatives: N-methylated versions are also found as reference standards and building blocks.

The sourcing of these compounds typically falls into two categories: catalogue offerings from major chemical suppliers and custom synthesis services provided by specialized chemical research organizations.[1]

Table 1: Commercially Available Derivatives of 3-Amino-4-methylpiperidine

| Compound Name | Stereoisomer | CAS Number | Typical Suppliers | Notes |

| tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | trans | 250275-22-0 | Benchchem, various online marketplaces | Routinely available for purchase in research quantities.[2][3] |

| tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate | cis | 723308-59-6 | Available through various chemical suppliers. | A key intermediate for further synthetic elaboration.[4] |

| (3R,4R)-N,4-dimethylpiperidin-3-amine | trans | 1354469-76-3 | SRIRAMCHEM, Arctom, BLDpharm, Density Pharma | Often supplied as a high-purity pharmaceutical reference standard.[5][6][7][8][9] |

| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | cis | 1354621-59-2 | Sigma-Aldrich | Available for early discovery research; analytical data may not be provided by the supplier.[10] |

Synthesis and Purification Strategies: Accessing the Chiral Core

The synthesis of enantiomerically pure 3-amino-4-methylpiperidine and its derivatives is a topic of significant interest in organic chemistry. Several strategies have been developed to control the stereochemistry of this important scaffold.

Key Synthetic Approaches

Modern synthetic methods often rely on asymmetric catalysis or the use of chiral starting materials to achieve high enantiomeric and diastereomeric purity.

-

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is a powerful method for producing chiral piperidines with excellent diastereo- and enantio-selectivities.[11][12] This approach is scalable and tolerates a wide range of functional groups.

-

Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis offers a sustainable and highly selective route to chiral piperidines.[13] This can involve the use of amine oxidases and ene-imine reductases to convert activated pyridines into stereo-defined piperidines.

-

From Chiral Pool Starting Materials: Natural products can serve as starting points for the synthesis of chiral piperidines. For example, multi-step syntheses from L-glutamic acid have been reported to yield enantiomerically pure 3-(N-Boc amino) piperidine derivatives.[14]

-

Diastereoselective Reduction: The reduction of substituted 3-alkyl-4-piperidones can yield cis/trans mixtures of 3-alkyl-4-aminopiperidines, which can then be separated by chromatography.[15]

The choice of synthetic route often depends on the desired stereochemistry, scale of the reaction, and the availability of starting materials and catalysts.

Figure 1: Overview of synthetic routes to enantiopure 3-amino-4-methylpiperidine.

Purification of Diastereomers and Enantiomers

Achieving high enantiomeric and diastereomeric purity often requires a robust purification strategy.

-

Column Chromatography: This is a standard method for separating diastereomers, such as the cis and trans isomers of 3-amino-4-methylpiperidine derivatives.[15]

-

Chiral Preparative HPLC: For the separation of enantiomers, chiral preparative high-performance liquid chromatography is a powerful technique.[16] This method can be used to resolve racemic mixtures to obtain the individual enantiomers with high purity.

Analytical Methodologies for Quality Control

The confirmation of enantiomeric and chemical purity is a critical step in the use of chiral building blocks. Chiral HPLC is the most widely used and reliable method for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

Due to the lack of a strong chromophore in 3-amino-4-methylpiperidine, a pre-column derivatization step is often necessary to allow for UV detection.

Protocol: Pre-column Derivatization and Chiral HPLC Analysis

This protocol is a general guideline and may require optimization for specific stereoisomers and derivatives.

-

Derivatization:

-

Dissolve the 3-amino-4-methylpiperidine sample in an appropriate aprotic solvent (e.g., dichloromethane).

-

Add a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine).[17]

-

The derivatization reaction introduces a chromophore, making the compound detectable by UV.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase is essential. Polysaccharide-based columns (e.g., Chiralpak® AD-H) are often effective for the separation of aminopiperidine enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the introduced chromophore (e.g., 228 nm or 254 nm).

-

-

Data Analysis:

-

The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.

-

Sources

- 1. Synthesis of Chiral Compounds and other Specialty Chemicals Chiroblock GmbH [chiroblock.com]

- 2. Carbamic acid, [(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI) [sobekbio.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. (3R,4R)-3-methylamino-4-methyl-piperidine - SRIRAMCHEM [sriramchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 1354469-76-3|(3R,4R)-N,4-Dimethylpiperidin-3-amine|BLD Pharm [bldpharm.com]

- 8. arctomsci.com [arctomsci.com]

- 9. densitypharmachem.com [densitypharmachem.com]

- 10. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

The Strategic Role of Chiral Piperidines in Modern Medicinal Chemistry: A Technical Guide

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of a vast number of therapeutic agents.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for constructing molecules that can effectively interact with biological targets.[2] However, the true potential of the piperidine moiety is unlocked when chirality is introduced. This guide provides an in-depth technical exploration of the multifaceted role of chiral piperidines in drug discovery and development. We will delve into the profound impact of stereochemistry on a molecule's pharmacological profile, examine state-of-the-art synthetic strategies for accessing enantiomerically pure piperidines, and analyze case studies of successful drugs that leverage this critical structural feature. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and application of chiral piperidines in their own research endeavors.

Introduction: The Piperidine Scaffold in Pharmaceuticals

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA).[1][3] Its ubiquity can be attributed to its conformational flexibility and its capacity to engage in a variety of intermolecular interactions, making it an ideal framework for drug design.[2]

Prevalence of the Piperidine Moiety in FDA-Approved Drugs

Piperidine derivatives are integral components in numerous commercially available drugs, spanning a wide range of therapeutic areas. Examples include methylphenidate (for ADHD), fexofenadine (an antihistamine), risperidone (an antipsychotic), and donepezil (for Alzheimer's disease).[4] The piperidine ring often serves as a key pharmacophore, directly interacting with the biological target, or as a scaffold to orient other functional groups in the optimal three-dimensional space for binding.

The Critical Dimension of Chirality

While the piperidine ring itself is a valuable component, the introduction of one or more chiral centers elevates its significance in drug design.[4][5] Chirality, or the "handedness" of a molecule, plays a pivotal role in the interaction between a drug and its biological target, which is typically a chiral entity like a protein or nucleic acid.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles.[6] The use of a single enantiomer, rather than a racemic mixture, can lead to enhanced therapeutic precision, improved potency, and a better safety profile.[6]

The Impact of Chirality on Drug Properties

The introduction of a chiral center into a piperidine scaffold can have a profound influence on a molecule's overall properties, extending beyond its direct interaction with the target.[5][7] These effects can be leveraged by medicinal chemists to fine-tune a drug candidate's profile.

Modulating Physicochemical Properties

Chirality can significantly alter a molecule's physicochemical properties, such as solubility and lipophilicity (logD).[4][5] For instance, in the development of measles virus RNA-dependent RNA polymerase (MeV-RdRp) inhibitors, the introduction of a substituent at the 2-position of the piperidine ring was shown to enhance aqueous solubility.[5] Similarly, for succinate receptor 1 (SUCNR1) inhibitors, the position of a substituent on the piperidine ring dramatically affected the logD value, with a 3-substituted analog exhibiting increased permeability and lipophilicity compared to its 4-substituted counterpart.[5]

Enhancing Biological Activity and Selectivity

The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with the binding site of a protein. Chiral piperidines often exhibit a better fit within the target's binding pocket, leading to enhanced biological activity and selectivity.[4][5] For example, in the development of MEK1/2 inhibitors, the presence of a chiral piperidine side chain was found to be essential for fitting into the enzyme's cavity, thereby increasing the drug's potency.[4] Furthermore, introducing a chiral center can improve selectivity for the intended target over off-targets, which can reduce side effects.[5] In the development of fibrinolysis inhibitors, the introduction of a methyl group at the 2-position of the piperidine ring, while slightly decreasing potency, significantly increased selectivity over GABAa receptors.[5]

Improving Pharmacokinetic Profiles (ADME)

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy. The introduction of chiral piperidine scaffolds has been shown to improve the pharmacokinetic profiles of drug candidates.[5][7] This can manifest as increased oral bioavailability, a more favorable distribution in the body, or a longer half-life.

Mitigating Off-Target Effects (e.g., hERG Toxicity)

A significant hurdle in drug development is the potential for off-target effects, with cardiotoxicity mediated by the human Ether-à-go-go-Related Gene (hERG) potassium channel being a major concern. The incorporation of chiral piperidine scaffolds has been identified as a strategy to reduce hERG toxicity.[4][5] This is often achieved through conformational restriction and structure-based design, where the chiral piperidine helps to orient the molecule in a way that minimizes its interaction with the hERG channel.

Strategic Synthesis of Enantiomerically Pure Piperidines

The therapeutic benefits of single-enantiomer drugs have driven the development of robust and efficient methods for the synthesis of enantiomerically pure piperidines.[8] These strategies can be broadly categorized into asymmetric catalysis, chemo-enzymatic and biocatalytic methods, and the use of the chiral pool.

Asymmetric Catalysis: A Powerful Approach

Catalytic asymmetric synthesis is a highly attractive approach for generating chiral piperidines due to its efficiency and atom economy.[9]

Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the synthesis of chiral piperidines. One notable method involves the asymmetric reductive Heck reaction of boronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity.[10][11] These intermediates can then be reduced to the corresponding chiral piperidines.[10][11]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [10]

-

Reactant Preparation: In a glovebox, a vial is charged with the dihydropyridine substrate, arylboronic acid, and a chiral rhodium catalyst.

-

Solvent Addition: Anhydrous solvent (e.g., dioxane) is added to the vial.

-

Reaction Initiation: The reaction is initiated by the addition of a base (e.g., potassium hydroxide) and water.

-

Incubation: The reaction mixture is stirred at a specified temperature for a set period.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to yield the enantioenriched tetrahydropyridine.

-

Reduction: The tetrahydropyridine is then subjected to a standard reduction protocol (e.g., hydrogenation) to afford the final chiral piperidine.

Caption: Rh-catalyzed asymmetric synthesis of chiral piperidines.

The [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides an efficient route to functionalized piperidine derivatives with high stereoselectivity.[9] This method allows for the construction of the piperidine ring and the simultaneous introduction of chirality in a single step.

Chemo-enzymatic and Biocatalytic Methods

Nature's catalysts, enzymes, offer unparalleled selectivity and operate under mild conditions, making them ideal for the synthesis of chiral molecules.[8]

A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry.[8] This method often involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[8]

Transaminases are enzymes that can be used in cascade reactions to generate key reactive intermediates for the synthesis of chiral piperidines.[12] For example, a hybrid bio-organocatalytic cascade can be employed where a transaminase generates an intermediate that then undergoes a Mannich reaction to form 2-substituted piperidines.[12]

Experimental Protocol: Biocatalytic C–H Oxidation and Radical Cross-Coupling [13]

-

Enzymatic Hydroxylation: An inexpensive carboxylated piperidine is subjected to enzymatic C–H oxidation using a suitable hydroxylase (e.g., trans-4-proline hydroxylase) to introduce a hydroxyl group.

-

Intermediate Isolation: The hydroxylated piperidine intermediate is isolated and purified.

-

Radical Cross-Coupling: The hydroxylated intermediate undergoes a radical cross-coupling reaction (e.g., Ni-electrocatalytic decarboxylative cross-coupling) with an aryl iodide to form the desired complex, three-dimensional piperidine derivative.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidines via C-H Activation: An Efficient Route to a Ubiquitous Pharmacophore - Joseph Topczewski [grantome.com]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

conformational analysis of 4-methylpiperidine derivatives

An In-Depth Technical Guide to the Conformational Analysis of 4-Methylpiperidine Derivatives

Foreword: From Flat Structures to 3D Realities

The Foundational Equilibrium: The Chair Conformation and the A-Value

The piperidine ring, like its carbocyclic cousin cyclohexane, overwhelmingly prefers a chair conformation to minimize angular and torsional strain. In 4-methylpiperidine, this leads to a dynamic equilibrium between two chair conformers, distinguished by the orientation of the methyl group: axial or equatorial.

The energetic preference for the equatorial position is a foundational concept in stereochemistry. This preference is primarily driven by the avoidance of steric strain, specifically 1,3-diaxial interactions.[2] An axial methyl group experiences destabilizing steric repulsion with the axial hydrogens at the C2 and C6 positions. This specific type of steric clash is also known as a syn-pentane interaction.[2][3]

The energy difference between the axial and equatorial conformers is quantified by the Gibbs free energy difference (ΔG), commonly referred to as the A-value . For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, meaning it costs this much energy to force the methyl group into the axial position.[4] This value serves as a crucial baseline for understanding the more complex systems of substituted piperidines.

Caption: Influence of N-substitution on conformational equilibrium.

Stereoelectronic Effects: The Unseen Hand

Beyond classical steric effects, orbital interactions, known as stereoelectronic effects, play a crucial role. [5][6]These effects arise from the spatial relationship between bonding and non-bonding electron orbitals.

-

Hyperconjugation: A key stabilizing interaction is the donation of electron density from a filled orbital to a nearby empty (antibonding) orbital. In piperidines, the nitrogen lone pair (a high-energy, filled non-bonding orbital, n) can donate into the antibonding orbital of an adjacent C-H bond (σ). This n → σ interaction is maximized when the lone pair and the C-H bond are anti-periplanar (oriented at 180° to each other).

-

Bohlmann Bands: This stereoelectronic requirement has a direct spectroscopic consequence. The C-H bonds anti-periplanar to the nitrogen lone pair are weakened by this hyperconjugation. This weakening leads to a lowering of their stretching frequency in the infrared (IR) spectrum. The appearance of bands in the 2700-2800 cm⁻¹ region, known as "Bohlmann bands," is a classic diagnostic indicator of a conformation where the nitrogen lone pair is anti-periplanar to at least two axial C-H bonds (at C2 and C6). The absence of these bands suggests the lone pair is primarily equatorial.

The Analytical Toolkit: Protocols and Interpretation

A robust conformational analysis relies on the synergistic use of experimental spectroscopy and computational modeling. Neither is sufficient on its own; experimental data validates theoretical models, and theory provides a framework for interpreting complex spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining solution-state conformation.

Experimental Protocol: Low-Temperature ¹H NMR for Conformational "Freezing"

-

Sample Preparation: Dissolve 5-10 mg of the 4-methylpiperidine derivative in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or a Freon mixture).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and coupling patterns, which will likely be time-averaged if the ring is undergoing rapid inversion.

-

Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature, allowing the sample to equilibrate for 5-10 minutes.

-

Identify Coalescence: Observe the spectral changes. As the temperature decreases, the rate of ring inversion slows. Broadening of signals indicates that the exchange rate is on the NMR timescale. The temperature at which two separate signals merge into one broad peak is the coalescence temperature.

-

Slow-Exchange Spectrum: Continue cooling until well below the coalescence temperature. At this point, the signals will sharpen again, and separate sets of peaks for the axial and equatorial conformers will be visible. This is the "slow-exchange" or "frozen" spectrum.

-

Quantification: Integrate the signals corresponding to the two distinct conformers (e.g., the C4-methyl signals) to determine their population ratio. Use this ratio to calculate the ΔG for the equilibrium.

Data Interpretation: Causality in Chemical Shifts and Coupling Constants

-

Chemical Shifts (δ): Axial protons are shielded by the C-C single bonds of the ring and typically appear at a higher field (lower ppm) than their equatorial counterparts. [7]* Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (the Karplus relationship). Large couplings (J ≈ 10-13 Hz) are characteristic of axial-axial (180°) interactions, while smaller couplings (J ≈ 2-5 Hz) are typical for axial-equatorial (60°) and equatorial-equatorial (60°) interactions. Measuring the J-values for the H2/H6 and H3/H5 protons provides definitive proof of their orientation and, by extension, the ring's conformation. [8][9]

Computational Chemistry

Computational modeling provides invaluable insight into the energies of different conformers and the transition states that connect them.

Protocol: DFT-Based Conformational Energy Profile

-

Structure Building: Construct the 3D structure of the 4-methylpiperidine derivative in a molecular modeling program.

-

Conformational Search: Perform an initial conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify all low-energy chair and twist-boat conformers.

-

Geometry Optimization: Take the lowest energy conformers identified in the search and perform full geometry optimizations using a more accurate Density Functional Theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). [10][11]Include a solvent model (e.g., PCM) to better simulate solution-phase conditions.

-

Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer).

-

Energy Calculation: Extract the Gibbs free energies (G) from the output of the frequency calculations. The relative free energy (ΔG) between conformers determines their predicted equilibrium population.

-

Validation: Compare the calculated ΔG with the value obtained experimentally from low-temperature NMR. Good agreement (typically within ~0.5 kcal/mol) provides high confidence in the conformational assignment.

Caption: Workflow for combined experimental-computational analysis.

Data Synthesis: A Comparative Case Study

To illustrate these principles, let's consider the conformational equilibrium of the C4-methyl group in three key derivatives: 4-methylpiperidine (N-H), 1,4-dimethylpiperidine (N-Me), and 1-(tert-butyl)-4-methylpiperidine (N-tBu).

| Compound | N-Substituent | Preferred Conformation (N-Substituent) | ΔG (Equatorial → Axial C4-Me) (kcal/mol) | Key Analytical Observation |

| A | -H | Equatorial (slight preference) | ~1.7 | J(Hax-Hax) ≈ 11 Hz in ¹H NMR confirms chair. Bohlmann bands present in IR. |

| B | -CH₃ | Equatorial (strong preference) [12] | ~1.9 | N-Me equatorial preference increases effective steric hindrance for axial C4-Me. |

| C | -C(CH₃)₃ | Equatorial (overwhelming preference) | > 2.5 | N-tBu acts as a conformational lock. The ring is held rigidly, simplifying NMR analysis. |

Note: ΔG values are approximate and can vary with solvent and temperature.

The data clearly show that as the steric bulk on the nitrogen increases and locks the N-substituent into the equatorial position, the energetic penalty for placing the C4-methyl group in the axial position also increases. This is not simply an additive effect; the bulky equatorial N-group can cause slight flattening of the ring, which further exacerbates the 1,3-diaxial interactions experienced by the axial C4-methyl group.

Conclusion: Implications for Rational Drug Design

The is a clear demonstration of how fundamental principles of stereochemistry directly impact molecular properties. The precise 3D arrangement of substituents, governed by a delicate balance of steric and stereoelectronic effects, dictates how a molecule presents itself to a biological target like a receptor or enzyme. An axial methyl group occupies a different region of space than an equatorial one, and the orientation of an N-substituent can determine the accessibility of the nitrogen lone pair for hydrogen bonding. By mastering the analytical and computational tools described herein, researchers can move from synthesizing mixtures of conformers to designing molecules that are pre-organized in their bioactive conformation, a key strategy for enhancing potency, selectivity, and pharmacokinetic properties in modern drug discovery.

References

-

Alabugin, I. V., & Zeidan, T. A. (2002). Stereoelectronic Effects and Molecular Recognition. Journal of the American Chemical Society, 124(12), 3175–3185. Available at: [Link]

-

Carballeira, L., & Pérez-Juste, I. (1998). Influence of calculation level and effect of methylation on axial/equatorial equilibria in piperidines. Journal of Computational Chemistry, 19(8), 961-976. Available at: [Link]

-

Dandapani, S., & Williams, C. (2011). The Piperidine Motif in the Context of Drug Discovery. Methods and Principles in Medicinal Chemistry. Available at: [Link]

-

Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. XVII. 2-Substituted piperidines. The Journal of Organic Chemistry, 33(10), 3754–3758. Available at: [Link]

-

Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5019-5026. Available at: [Link]

-

Gomes, J. R. B., et al. (2006). Combined experimental and computational study of the thermochemistry of methylpiperidines. The Journal of Organic Chemistry, 71(10), 3677-3685. Available at: [Link]

-

Mirjafary, Z., et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry, 47(8), 3933-3941. Available at: [Link]

-

Wikipedia contributors. (2023). A value. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Wikipedia contributors. (2023). Piperidine. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. Available at: [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. Available at: [Link]

-

Indian Academy of Sciences. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 116, 273-278. Available at: [Link]

-

Wikipedia contributors. (2023). Syn-pentane interaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69381, 4-Methylpiperidine. Available at: [Link]

-

Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Available at: [Link]

-

National Institute of Standards and Technology. Piperidine, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Pentane interference - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A value - Wikipedia [en.wikipedia.org]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Combined experimental and computational study of the thermochemistry of methylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

A-Z of Boc-Protected Chiral Amines: A Technical Guide for Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of tert-butoxycarbonyl (Boc)-protected chiral amines, indispensable tools in modern organic synthesis and drug development. The guide delves into the fundamental principles of the Boc protecting group, detailing its installation and removal, and explores the critical role it plays in controlling reactivity and preserving stereochemical integrity. We will examine the synthesis of these crucial building blocks, covering asymmetric synthesis and chiral resolution. Furthermore, this guide will highlight their extensive applications, particularly in peptide synthesis and the construction of complex pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

I. The Cornerstone of Amine Protection: The Boc Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in the protection of amines in organic synthesis.[1][2] Its widespread use stems from its ability to be introduced under mild conditions and, crucially, its selective removal under acidic conditions, a characteristic that makes it orthogonal to many other protecting groups.[3][4] This allows for precise control over the reactivity of amine functionalities during complex multi-step syntheses.[1][5]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[2][6] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[3][6] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to deprotonate the amino group, thereby increasing its nucleophilicity.[6]

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][6][7] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6] This intermediate readily decarboxylates to release the free amine and carbon dioxide.[3][6]

A potential issue during deprotection is the intermolecular side reactions of the intermediate tert-butyl cation, which can alkylate nucleophilic sites on the substrate.[3][8] To mitigate this, scavengers are often added to the reaction mixture.[8]

| Parameter | Boc Protection | Boc Deprotection |

| Reagents | (Boc)₂O, Base (optional)[6] | Strong Acid (e.g., TFA, HCl)[3][6] |

| Solvent | Aprotic (DCM, THF), Water[6][9] | DCM[6] |

| Byproducts | t-Butanol, CO₂[2] | Isobutene, CO₂[3] |

| Key Advantage | Mild conditions, high chemoselectivity[10] | Orthogonal to many other protecting groups[3] |

II. Synthesis of Boc-Protected Chiral Amines

The synthesis of enantiomerically pure chiral amines is a critical endeavor in medicinal chemistry and drug development.[11][12] Boc protection plays a pivotal role in these synthetic strategies.

Asymmetric Synthesis

Significant advancements have been made in the enantioselective synthesis of chiral amines, with transition metal-catalyzed asymmetric hydrogenation being a prominent method.[11][13][14] This approach often involves the hydrogenation of prochiral imines, enamides, or enamines using chiral catalysts.[13][14]

Another powerful strategy is the use of chiral auxiliaries. The Ellman lab, for instance, developed tert-butanesulfinamide as a versatile chiral reagent for the asymmetric synthesis of a wide array of amines.[15]

Chiral Resolution

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure amines. This can be achieved through several techniques:

-

Crystallization: Diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization is a widely used method.[]

-

Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers of Boc-protected amino acids and other chiral amines.[9][17]

-

Enzymatic Resolution: Enzymes, such as lipases, can exhibit high stereoselectivity, catalyzing the transformation of one enantiomer in a racemic mixture while leaving the other untouched.[18][] This method offers mild reaction conditions and high efficiency.[]

III. Applications in Drug Development and Peptide Synthesis

Boc-protected chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[20][21] Their ability to control reactivity and influence solubility makes them invaluable in complex synthetic routes.[20]

Solid-Phase Peptide Synthesis (SPPS)

The Boc group was a cornerstone in the early development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[7][22] In Boc-based SPPS, the α-amino group of the amino acid is protected by the Boc group, which is stable under the coupling conditions but can be selectively removed with a moderately strong acid like TFA.[6][23]

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent, the Boc strategy remains advantageous in specific scenarios, such as the synthesis of hydrophobic peptides and for solution-phase synthesis of long peptides or small proteins.[24][]

Chiral Building Blocks in Complex Synthesis

Beyond peptide synthesis, Boc-protected chiral amines are crucial intermediates in the synthesis of a vast array of pharmaceuticals.[20][21] They are used to introduce specific chiral centers into complex molecules, which is often critical for biological activity.[9] For instance, they are utilized in the synthesis of antiviral agents, anticancer drugs, and antibiotics.[20][21]

IV. Experimental Protocols

General Protocol for Boc Protection of a Chiral Amine

This protocol is a standard procedure designed to minimize racemization.[9]

-

Dissolution: Dissolve the chiral amine (1.0 equivalent) in dichloromethane (DCM) or a 2:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approximately 0.1-0.2 M).[9]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution. If a base is used, add triethylamine (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, if an aqueous co-solvent was used, extract the mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Boc Deprotection

-

Dissolution: Dissolve the Boc-protected amine in a minimal amount of DCM.

-

Acid Addition: Add a solution of TFA in DCM (typically 25-50%) to the reaction mixture.[6]

-

Reaction: Stir the reaction at room temperature for 20-30 minutes.[6] Monitor the deprotection by TLC.

-

Workup: Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. The resulting crude product can be azeotroped with toluene to remove residual TFA.[3]

V. Characterization and Quality Control

Ensuring the enantiomeric purity of chiral amines is paramount.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee) of chiral amines and their derivatives.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or derivatization with a chiral agent can be used to differentiate enantiomers by NMR.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the protected amine.

-

Infrared (IR) Spectroscopy: Can confirm the presence of the carbamate functional group.

VI. Conclusion

Boc-protected chiral amines are fundamental and versatile tools in the arsenal of the modern organic and medicinal chemist. Their ease of formation, stability under a range of conditions, and selective removal make them ideal for the intricate task of synthesizing complex, enantiomerically pure molecules. From the foundational work in peptide synthesis to their current widespread use in the development of novel therapeutics, the importance of Boc-protected chiral amines in advancing drug discovery cannot be overstated. A thorough understanding of their synthesis, reactivity, and application is essential for any scientist working in this field.

References

-

ACS Publications.

-

Total Synthesis.

-

PubMed.

-

PMC - NIH.

-

Benchchem.

-

PubMed.

-

Chemical Communications (RSC Publishing).

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

ResearchGate.

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

Master Organic Chemistry.

-

ChemPep.

-

ResearchGate.

-

RSC Publishing.

-

J&K Scientific LLC.

-

ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Sunresin.

-

BOC Sciences.

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

ResearchGate.

-

PMC - NIH.

-

RSC Publishing.

-

ResearchGate.

-

MDPI.

-

Chemical Science (RSC Publishing).

-

PubMed.

-

Sigma-Aldrich.

-

Ellman Laboratory - Yale University.

-

PMC.

-

The Journal of Organic Chemistry - ACS Publications.

-

Jinxiang Chemical.

-

Benchchem.

-

Chemical Science (RSC Publishing).

-

NINGBO INNO PHARMCHEM CO.,LTD.

-

ACS Publications.

-

University of Michigan.

-

Organic Chemistry Portal.

-

BOC Sciences.

-

ResearchGate.

-

ElectronicsAndBooks.

-

PMC - NIH.

-

Wiley Online Library.

-

BOC Sciences.

-

Hebei Boze Chemical Co., Ltd.

Sources

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 20. nbinno.com [nbinno.com]

- 21. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 22. nbinno.com [nbinno.com]

- 23. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 24. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Chiral Building Blocks for Drug Discovery: From Core Principles to Industrial Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality is not merely a structural curiosity but a pivotal determinant of therapeutic efficacy and safety.[1][2] A significant majority of drugs currently on the market are chiral, and their biological activity is intrinsically linked to their three-dimensional architecture.[3][4] The human body, being a chiral environment composed of enantiomerically pure proteins, nucleic acids, and sugars, interacts differently with each enantiomer of a chiral drug.[5][6] These mirror-image isomers can exhibit vastly different pharmacokinetic and pharmacodynamic profiles; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse or toxic effects.[1][6][7]

The tragic case of thalidomide in the 1950s and 60s, where one enantiomer provided sedative effects while the other was a potent teratogen, serves as a stark reminder of the profound consequences of ignoring stereochemistry.[2][6] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the stereochemical identity of new drugs to be established and each enantiomer to be studied independently.[7][8] Consequently, the ability to produce single-enantiomer drugs is no longer a niche capability but a fundamental requirement in the pharmaceutical industry.[9][10]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the core strategies for synthesizing enantiomerically pure chiral building blocks. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, offering field-proven insights into the three principal avenues for accessing these critical molecules: the exploitation of nature's "chiral pool," the resolution of racemic mixtures, and the elegant efficiency of asymmetric synthesis.

I. The Strategic Landscape: Three Pillars of Chiral Synthesis